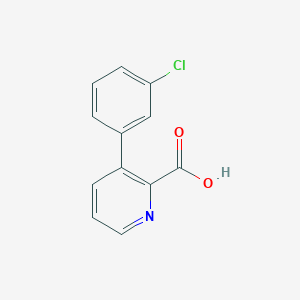

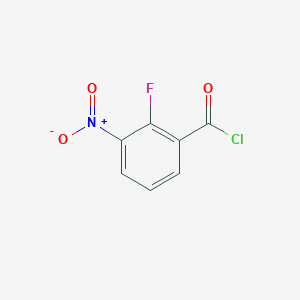

3-(3-Chlorophenyl)picolinic acid

Overview

Description

“3-(3-Chlorophenyl)picolinic acid” is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively . It is a white solid that is soluble in water .

Synthesis Analysis

The synthesis of “3-(3-Chlorophenyl)picolinic acid” and its derivatives has been studied . The researchers designed and synthesized 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids with a phenyl-substituted pyrazole replacing the chlorine atom at position 6 of picloram, in order to explore a new herbicidal molecule .Molecular Structure Analysis

The molecular structure of “3-(3-Chlorophenyl)picolinic acid” can be analyzed using various techniques such as FT-IR and FT-Raman spectra . The optimized geometry is obtained by scaled quantum mechanical calculations using density functional theory employing the B3LYP functional with the 6–311++G(d,p) basis set .Chemical Reactions Analysis

The interaction between chromium(III) and picolinic acid in weak acid aqueous solution was studied, resulting in the formation of a complex upon substitution of water molecules in the chromium(III) coordination sphere . Experimental results show that the reaction takes place in multiple steps .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Chlorophenyl)picolinic acid” include its molecular formula C12H8ClNO2 and molecular weight 233.65 .Scientific Research Applications

Herbicidal Activity

- Scientific Field : Agricultural Chemistry

- Application Summary : Picolinic acid and its derivatives are used as synthetic auxin herbicides . A study designed and synthesized 33 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids to discover compounds with potent herbicidal activity .

- Methods of Application : The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots . Molecular docking analyses were performed to compare the compounds with existing herbicides .

- Results : The IC50 value of compound V-7 was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound, V-8, exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1 .

Catalyst for Allyl Protection/Deprotection

- Scientific Field : Organic Chemistry

- Application Summary : Picolinic acid is used as a ligand in a CpRu/Brønsted acid-combined catalyst for the allyl protection/deprotection of alcohols .

- Methods of Application : The combination of [RuCp(CH3CN)3]PF6 with picolinic acid was found to show high reactivity in the allylation of alcohols using allyl alcohol .

- Results : The CpRu(II)/®-Cl-Naph-PyCOOH catalyst was found to exist as a 1:1 diastereomeric mixture of (R,RRu)-3(AR) and (R,SRu)-3(AS) due to the axial chirality of the ligand . An enantiomer ratio of up to >99:1 could be realized in the allylative cyclization of E-allylic alcohols possessing a protic nucleophile .

Anti-viral Activity

- Scientific Field : Virology

- Application Summary : Picolinic acid has been shown to have anti-viral properties both in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the compound is introduced to a viral culture or an infected organism to observe its effects .

- Results : Acne vulgaris, herpes and other viral infections pose potential therapeutic targets of picolinic acid .

Coordination Chemistry

- Scientific Field : Coordination Chemistry

- Application Summary : Picolinic acid is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body .

- Methods of Application : Many of its complexes are charge-neutral and thus lipophilic . After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .

- Results : The specific results or outcomes are not detailed in the source, but the use of picolinic acid in coordination chemistry has led to its application in dietary supplements .

Synthetic Auxin Herbicides

- Scientific Field : Agricultural Chemistry

- Application Summary : Picolinic acid and its derivatives, such as 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, have been designed and synthesized for the discovery of compounds with potent herbicidal activity .

- Methods of Application : The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots . Molecular docking analyses were performed to compare the compounds with existing herbicides .

- Results : The IC50 value of compound V-7 was found to be 45 times lower than that of the halauxifen-methyl commercial herbicide . Another compound, V-8, exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1 .

Neuroprotective, Immunological, and Anti-proliferative Effects

- Scientific Field : Neurology and Immunology

- Application Summary : Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .

- Methods of Application : The specific methods of application are not detailed in the source, but it is likely that the compound is introduced to a culture or an organism to observe its effects .

- Results : Picolinic acid is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(3-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-4-1-3-8(7-9)10-5-2-6-14-11(10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCUTDDETDNGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(N=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)picolinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)

![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)

![Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane](/img/structure/B1393164.png)

![C-[3-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4] oxadiazol-5-yl]-methylaminonium trifluoroacetate](/img/structure/B1393165.png)

![1-{2-[(tert-Butoxy)carbonyl]phenyl}-5-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1393169.png)